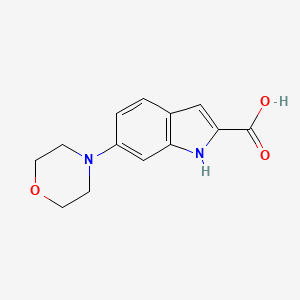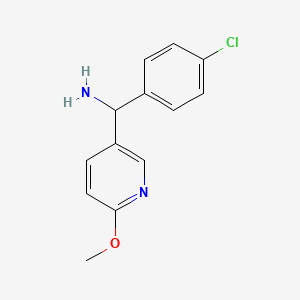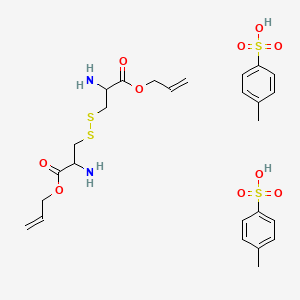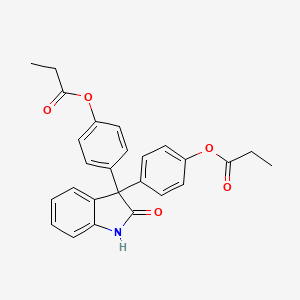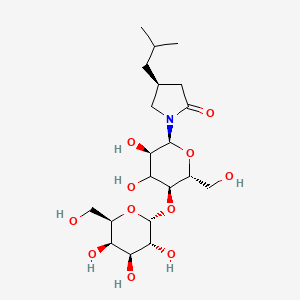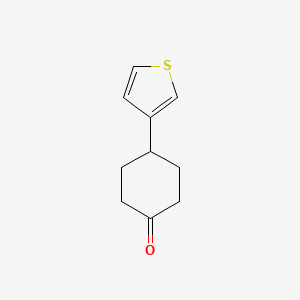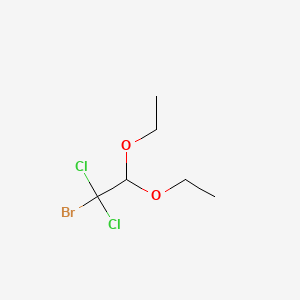![molecular formula C12H16BrNO2 B13865141 methyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate](/img/structure/B13865141.png)
methyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate is a chemical compound with the molecular formula C12H16BrNO2 It is a derivative of carbamate, characterized by the presence of a bromophenyl group and a methylpropan-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate typically involves the reaction of 2-bromophenyl isocyanate with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-bromophenyl isocyanate+tert-butyl alcohol→methyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The process may also include purification steps such as crystallization or distillation to remove impurities.
化学反应分析
Types of Reactions
Methyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl oxides, while reduction may produce bromophenyl amines. Substitution reactions can result in a variety of substituted carbamates.
科学研究应用
Methyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carbamate moiety can form covalent bonds with nucleophilic sites in proteins, affecting their function.
相似化合物的比较
Similar Compounds
- Methyl N-(2-bromophenyl)carbamate
- Methyl N-(4-bromophenyl)carbamate
- Methyl N-(3-bromophenyl)carbamate
Uniqueness
Methyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate is unique due to the presence of the methylpropan-2-yl group, which imparts distinct steric and electronic properties. This makes it different from other bromophenyl carbamates and can influence its reactivity and biological activity.
属性
分子式 |
C12H16BrNO2 |
|---|---|
分子量 |
286.16 g/mol |
IUPAC 名称 |
methyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,14-11(15)16-3)8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3,(H,14,15) |
InChI 键 |
AZDMXLHFKCAJQK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1=CC=CC=C1Br)NC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



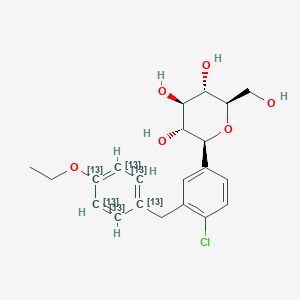
![(6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone](/img/structure/B13865077.png)
